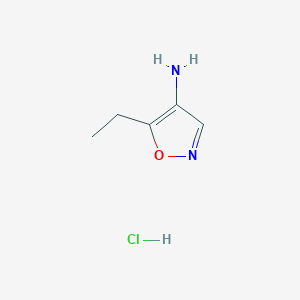

5-Ethyl-1,2-oxazol-4-amine hydrochloride

Übersicht

Beschreibung

5-Ethyl-1,2-oxazol-4-amine hydrochloride (5-EOAH) is an organic compound that has been studied for its various applications in scientific research. 5-EOAH is a white crystalline powder that has a melting point of approximately 175°C. It is a derivative of oxazole and is synthesized through the reaction of ethyl chloroformate and aniline. 5-EOAH has been used in many studies for its interesting properties and potential applications, including its ability to act as an inhibitor of enzymes and its potential use as a reagent in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Research

5-Ethyl-1,2-oxazol-4-amine hydrochloride has been implicated in studies related to neurotransmitter activity, specifically serotonin (5-HT) receptors. For instance, a study by Rabiner et al. (2002) investigated the brain in vivo occupancy of 5-HT(1A) receptors by DU 125530, a selective, silent 5-HT(1A) antagonist with potential applications in treating anxiety and mood disorders. This study employed Positron Emission Tomography (PET) and other compounds to assess receptor occupancy, finding that the compound was well-tolerated and demonstrated dose-dependent occupancy at the 5-HT(1A) receptors, with occupancy correlating significantly with plasma levels of the compound Rabiner et al., 2002.

Biogenic Amines in Developmental Disorders

The role of 5-Ethyl-1,2-oxazol-4-amine hydrochloride in studies concerning biogenic amines in developmental disorders has also been noted. Cohen et al. (1974) studied central nervous system biogenic amine metabolism in children with conditions like autism, atypical development, and epilepsy. This research involved the analysis of cerebrospinal fluid (CSF) samples for metabolites of neurotransmitters like dopamine and serotonin after the administration of probenecid. Significant differences were found in CSF levels of these metabolites between psychotic and epileptic children, with the levels being significantly correlated Cohen et al., 1974.

Biogenic Amines in Tourette Syndrome

Another study by Butler et al. (1979) examined biogenic amine metabolism in the central nervous system of children with Tourette syndrome. The research involved quantitating metabolites of neurotransmitters like dopamine and serotonin in CSF before and after oral administration of probenecid. The findings suggested a defective metabolism of dopamine and serotonin in these patients, which may underlie some clinical features of Tourette syndrome Butler et al., 1979.

Implications in Substance Use and Metabolism

Borucki et al. (2005) explored the detection of recent ethanol intake by comparing new markers such as fatty acid ethyl esters in serum and ethyl glucuronide in urine. Although this study is primarily focused on ethanol and its metabolites, it provides insights into methodologies that might be relevant to the metabolism of other compounds, including 5-Ethyl-1,2-oxazol-4-amine hydrochloride Borucki et al., 2005.

Wirkmechanismus

Target of Action

Oxazole derivatives are known to interact with a variety of biological targets. The specific target of “5-Ethyl-1,2-oxazol-4-amine hydrochloride” would depend on its specific structure and functional groups .

Mode of Action

Oxazoles typically interact with their targets through the formation of hydrogen bonds and hydrophobic interactions. The nitrogen and oxygen atoms in the oxazole ring can form hydrogen bonds with amino acids in the target protein, while the hydrophobic parts of the molecule can interact with hydrophobic pockets in the protein .

Biochemical Pathways

Oxazoles can affect a variety of biochemical pathways depending on their specific targets. For example, some oxazoles have been found to inhibit enzymes involved in the synthesis of bacterial cell walls, thereby acting as antibiotics .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-Ethyl-1,2-oxazol-4-amine hydrochloride” would depend on its specific chemical structure. In general, oxazoles are well absorbed and distributed in the body due to their small size and ability to form hydrogen bonds .

Result of Action

The molecular and cellular effects of “5-Ethyl-1,2-oxazol-4-amine hydrochloride” would depend on its specific targets and mode of action. Some oxazoles, for example, can inhibit the growth of bacteria or cancer cells .

Action Environment

The action, efficacy, and stability of “5-Ethyl-1,2-oxazol-4-amine hydrochloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the activity of some oxazoles can be enhanced or inhibited by the presence of certain metal ions .

Eigenschaften

IUPAC Name |

5-ethyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-2-5-4(6)3-7-8-5;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKNTFMXGJRJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)

amine](/img/structure/B1381444.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid](/img/structure/B1381445.png)